molecular formula C22H18N4O3S B2383036 3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine CAS No. 1111260-39-9

3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine

Cat. No. B2383036
CAS RN: 1111260-39-9
M. Wt: 418.47
InChI Key: NHWOUROXQNCQQX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several distinct functional groups, including a 1,3-benzodioxol-5-yl group, a 1,2,4-oxadiazol-5-yl group, a sulfanyl group, and a 4-ethylphenyl group . These groups are connected in a specific arrangement to form the overall structure of the compound.


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. The presence of the 1,3-benzodioxol-5-yl and 1,2,4-oxadiazol-5-yl rings suggests that the compound could have a rigid and planar structure. The sulfanyl group could provide some flexibility to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the 1,2,4-oxadiazol-5-yl group might undergo reactions with nucleophiles, while the sulfanyl group could be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For instance, the presence of aromatic rings might contribute to its stability and solubility in organic solvents .

Scientific Research Applications

Synthesis Approaches

The synthesis of heterocyclic compounds like 3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine involves complex reactions and the formation of various intermediates. For example, compounds based on the 1,3,4-oxadiazole ring structure are synthesized through a series of reactions starting from basic components like urea, benzaldehyde, and ethyl acetoacetate. These reactions involve the Biginelli reaction, formation of Schiff bases, and condensation with different aromatic aldehydes (George, Sabitha, Kumar, & Ravi, 2010).

Biological Evaluations

The resulting compounds from such complex syntheses often undergo evaluation for various biological activities. For instance, compounds with the 1,3,4-oxadiazole core have been assessed for antimicrobial, antioxidant, and antitubercular activities. A study highlighted that specific derivatives showcased a wide range of biological activities, with notable docking scores against antitubercular receptors, indicating their potential in tuberculosis treatment (Fathima, Vagdevi, Jayanna, Shafeeulla, & Subbaraju, 2021).

Another study synthesized oxadiazole derivatives bearing different substituents, such as thiophene, thiazole, coumarin, pyridine, and pyridazine, and evaluated them for antiviral activities. The research found that specific compounds showed significant activity against a range of viruses, marking them as potential antiviral agents (Albratty, El-Sharkawy, & Alhazmi, 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken while handling and storing this compound .

Future Directions

Future research on this compound could focus on elucidating its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities .

properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[[6-(4-ethylphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O3S/c1-2-14-3-5-15(6-4-14)17-8-10-21(25-24-17)30-12-20-23-22(26-29-20)16-7-9-18-19(11-16)28-13-27-18/h3-11H,2,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWOUROXQNCQQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC3=NC(=NO3)C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(4-ethylphenyl)pyridazine

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